molecular formula C22H24Br2N2O4 B322582 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide

3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide

Cat. No.: B322582
M. Wt: 540.2 g/mol
InChI Key: BNZAIEBXPAQRIX-UHFFFAOYSA-N
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Description

3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C22H24Br2N2O4 and a molecular weight of 540.24496 . This compound is characterized by the presence of bromine atoms, methoxy groups, and a benzamide structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide undergoes several types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24Br2N2O4

Molecular Weight

540.2 g/mol

IUPAC Name

3-bromo-N-[2-[(3-bromo-4-methoxybenzoyl)amino]cyclohexyl]-4-methoxybenzamide

InChI

InChI=1S/C22H24Br2N2O4/c1-29-19-9-7-13(11-15(19)23)21(27)25-17-5-3-4-6-18(17)26-22(28)14-8-10-20(30-2)16(24)12-14/h7-12,17-18H,3-6H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

BNZAIEBXPAQRIX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC(=C(C=C3)OC)Br)Br

Origin of Product

United States

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